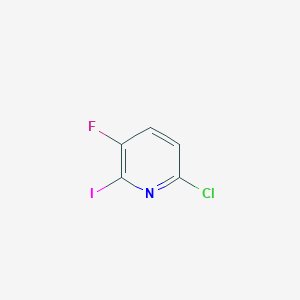

6-Chloro-3-fluoro-2-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-4-2-1-3(7)5(8)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINXERMPCQJEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211590-36-1 | |

| Record name | 6-Chlorol-3-fluoro-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-3-fluoro-2-iodopyridine CAS number and properties

An In-Depth Technical Guide to 6-Chloro-3-fluoro-2-iodopyridine: A Keystone Building Block for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of halogenated heterocycles is a cornerstone of rational drug design. These motifs are instrumental in modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, polysubstituted pyridines are of paramount importance. This guide provides a comprehensive technical overview of this compound, a highly functionalized pyridine derivative that serves as a versatile and powerful building block for researchers, scientists, and drug development professionals. Its unique arrangement of three distinct halogen atoms offers a platform for selective, sequential chemical modifications, unlocking pathways to complex molecular architectures and novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a trifunctionalized pyridine ring system. The presence of chloro, fluoro, and iodo substituents at specific positions imparts distinct reactivity profiles, making it an exceptionally valuable intermediate in organic synthesis.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Structure of this compound

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1211590-36-1 | [1] |

| Molecular Formula | C₅H₂ClFIN | [2] |

| Molecular Weight | 257.43 g/mol | [2] |

| Appearance | Solid | |

| SMILES | ClC1=NC(F)=C(I)C=C1 | |

| InChI Key | IKAVUIBZHFWOHF-UHFFFAOYSA-N |

Note: Some properties are based on the closely related isomer 6-Chloro-2-fluoro-3-iodopyridine due to limited data on the specified compound.

Synthesis and Mechanistic Considerations

A likely approach would start from a commercially available chlorofluoropyridine. The introduction of the iodine at the 2-position can be achieved through a directed ortho-metalation/iodination sequence.

Proposed Experimental Protocol:

-

Starting Material: Begin with 2-chloro-5-fluoropyridine.

-

Directed Metalation: Dissolve the starting material in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Deprotonation: Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium. The ortho-directing ability of the chloro and fluoro groups, combined with the acidity of the proton at C6, would likely favor deprotonation at this position. However, to achieve iodination at the 2-position, a "halogen dance" rearrangement might be induced, or an alternative starting material like 6-chloro-3-fluoropyridine would be necessary, followed by lithiation at the 2-position. A more direct route would involve the lithiation of 2-chloro-5-fluoropyridine at the 6-position, followed by a subsequent functionalization and rearrangement, or starting from a precursor that already has the desired substitution pattern.[3][5]

-

Iodination: After stirring for a suitable period to ensure complete metalation, a solution of iodine (I₂) in THF is added dropwise to the reaction mixture. The organolithium intermediate will react with the iodine to form the C-I bond.[4]

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified using column chromatography on silica gel.[4][6]

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in the differential reactivity of its three halogen substituents. This allows for selective, site-specific modifications, making it a powerful scaffold in molecular construction.

-

C-I Bond: The carbon-iodine bond at the 2-position is the most labile and is highly susceptible to transformation via transition metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki, Sonogashira, Heck, and Stille couplings, enabling the introduction of a wide variety of carbon-based substituents (aryl, heteroaryl, alkyl, alkynyl groups).

-

C-Cl Bond: The carbon-chlorine bond at the 6-position is less reactive than the C-I bond in cross-coupling reactions but can be activated under more forcing conditions or with specific catalyst systems. It is also a site for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles.

-

C-F Bond: The carbon-fluorine bond at the 3-position is generally the most robust and typically remains intact during reactions at the other two positions. The fluorine atom significantly influences the electronic properties of the pyridine ring, increasing its electrophilicity and affecting the pKa. Its presence is often desirable in the final drug candidate for its ability to improve metabolic stability and binding affinity.

This hierarchy of reactivity allows for a sequential functionalization strategy, as depicted below.

Caption: Reactivity hierarchy for selective functionalization.

This strategic functionalization is invaluable in drug discovery for building Structure-Activity Relationship (SAR) libraries, where diverse substituents can be systematically introduced to optimize a lead compound's biological activity and pharmacokinetic profile.

Applications in Drug Discovery

Halogenated pyridines are prevalent structural motifs in a vast number of approved drugs and clinical candidates. The incorporation of fluorine, in particular, is a widely used strategy to enhance drug properties. This compound serves as a key intermediate for synthesizing complex molecules for various therapeutic areas.

-

Pharmaceutical Intermediates: It is a building block for creating more complex active pharmaceutical ingredients (APIs).[7] Its pyridine core is a common feature in molecules targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.

-

Oncology and Neurology: The pyridine scaffold is found in numerous drugs for oncology and neurological disorders.[7] This intermediate allows for the construction of novel compounds for screening in these disease areas.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used to synthesize new herbicides, insecticides, and fungicides, where the pyridine core contributes to biological activity.

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting. While specific safety data for this exact isomer is limited, the data for the related isomer 6-Chloro-2-fluoro-3-iodopyridine (CAS 1187732-65-5) provides a useful surrogate for assessing potential hazards.

| Hazard Information | Details | Source |

| Signal Word | Danger | [8] |

| GHS Pictograms | Corrosion, Exclamation Mark | [8] |

| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [8] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10][11]

Conclusion

This compound is a sophisticated and highly valuable chemical intermediate. Its trifunctionalized nature provides a platform for controlled, sequential chemical modifications, empowering chemists to synthesize complex and novel molecular entities. The differential reactivity of the iodo, chloro, and fluoro substituents makes it an ideal scaffold for generating diverse chemical libraries, accelerating the process of drug discovery and the development of new materials and agrochemicals. For researchers and scientists in these fields, mastering the chemistry of building blocks like this is essential for driving innovation and advancing science.

References

-

ChemUniverse. 6-CHLORO-2-FLUORO-3-IODOPYRIDINE [P86605]. Available from: [Link]

-

Xi'an Sujia Pharmaceutical Technology Co., Ltd. 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine|1221171-95-4. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Available from: [Link]

-

Spotlight on 6-Fluoro-3-iodo-2-methylpyridine: Your Next Chemical Synthesis Partner. Available from: [Link]

-

ACS Publications. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Available from: [Link]

-

The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Available from: [Link]

-

PubChem. 1-Chloro-2-fluoro-3-iodopropane. Available from: [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available from: [Link]

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

- 1. 1211590-36-1|this compound|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]

- 5. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. 6-Chloro-2-fluoro-3-iodopyridine | Sigma-Aldrich [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 877133-58-9|6-Chloro-4-iodopyridin-3-ol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-fluoro-2-iodopyridine

Introduction: The Strategic Importance of Polysubstituted Pyridines

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a privileged structure, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.

This guide focuses on a particularly valuable building block for medicinal chemistry: 6-Chloro-3-fluoro-2-iodopyridine (CAS No. 1211590-36-1). This trifunctionalized pyridine is of significant interest to researchers and drug development professionals due to the orthogonal reactivity of its halogen substituents. The iodine atom is readily displaced in cross-coupling reactions, the chlorine can be substituted under different conditions, and the fluorine atom often enhances metabolic stability and binding affinity. This differential reactivity makes it a versatile synthon for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

This document provides a comprehensive overview of the synthesis and characterization of this compound, offering not just a protocol, but an in-depth look into the chemical principles that govern its formation and the analytical techniques required to verify its identity and purity.

Synthesis of this compound

The most efficient and regioselective synthesis of this compound is achieved through a directed ortho-metalation (DoM) of the readily available starting material, 2-chloro-5-fluoropyridine. This strategy leverages the ability of the pyridine nitrogen and the chloro substituent to direct a strong base to deprotonate the C2 position, which is then quenched with an iodine electrophile.

Causality Behind Experimental Choices

-

Directed ortho-Metalation (DoM): The choice of a DoM strategy is crucial for achieving high regioselectivity. The pyridine nitrogen atom acts as a powerful coordinating group for the lithium cation of the organolithium base, pre-complexing the reagent near the C2 and C6 positions. The chloro group at the C6 position further acidifies the adjacent C5 proton and sterically hinders attack at C5, while also contributing to the electronic landscape that favors deprotonation at the C2 position.

-

Base Selection (LDA): Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is a very strong, non-nucleophilic base, which is essential to prevent unwanted side reactions such as nucleophilic aromatic substitution of the chloro or fluoro groups. Its bulky nature also enhances the regioselectivity of the deprotonation.

-

Low-Temperature Conditions (-78 °C): The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the lithiated intermediate. Organolithium species on aromatic rings can be unstable at higher temperatures, leading to decomposition or side reactions. The low temperature also prevents scrambling of the lithium position and ensures that the subsequent iodination occurs at the desired C2 position.

-

Iodinating Agent (Iodine): Molecular iodine (I₂) is an effective and straightforward electrophile for quenching the lithiated pyridine. It readily reacts with the carbanion to form the C-I bond.

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent WO2010048323A1.

Materials:

-

2-Chloro-5-fluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-chloro-5-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization of this compound

Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling between these protons (H4 and H5) and with the fluorine atom will result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbons of the pyridine ring. The chemical shifts will be influenced by the attached halogens, and the signals for carbons close to the fluorine atom will appear as doublets due to C-F coupling.

Table 1: Expected NMR Data (in CDCl₃)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 7.8 - 8.0 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 3-4 | H-4 |

| ¹H | ~ 7.2 - 7.4 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 7-8 | H-5 |

| ¹³C | ~ 155 - 160 | d | J(C-F) ≈ 240-250 | C-3 |

| ¹³C | ~ 145 - 150 | d | J(C-F) ≈ 15-20 | C-4 |

| ¹³C | ~ 140 - 145 | s | - | C-6 |

| ¹³C | ~ 125 - 130 | d | J(C-F) ≈ 5-10 | C-5 |

| ¹³C | ~ 90 - 95 | d | J(C-F) ≈ 30-35 | C-2 |

Note: These are estimated values based on analogous structures. Actual values should be confirmed experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition of the molecule.

-

Molecular Ion Peak (M⁺): The expected exact mass of this compound (C₅H₂ClFIN) is approximately 257.43 g/mol . In a high-resolution mass spectrum (HRMS), the measured mass should be very close to the calculated exact mass.

-

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion:

-

An M⁺ peak corresponding to the molecule containing ³⁵Cl.

-

An M+2 peak (two mass units higher) corresponding to the molecule containing ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a characteristic signature for a molecule containing one chlorine atom.

-

Table 2: Expected Mass Spectrometry Data

| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Intensity Ratio |

| [M]⁺ | ~ 256.89 | ~ 258.89 | ~ 3:1 |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to assess the purity of the final product. A pure sample should show a single major peak in the chromatogram. The purity is typically reported as a percentage of the area of the main peak relative to the total area of all peaks. For use in drug development, a purity of >98% is often required.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classifications: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex molecules in pharmaceutical and agrochemical research. The synthetic route via directed ortho-metalation of 2-chloro-5-fluoropyridine is a robust and regioselective method for its preparation. Proper characterization using a combination of NMR, MS, and chromatography is essential to confirm the structure and ensure the purity of the material for subsequent applications. By understanding the chemical principles behind the synthesis and the analytical methods for its characterization, researchers can confidently utilize this powerful building block to advance their drug discovery programs.

References

- Patent WO2010048323A1: G.D. Searle & Co. (2010). Preparation of pyrazolopyridinones as ACK1 inhibitors.

-

Rocca, P., et al. (1993). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry, 58(26), 7832–7838. [Link]

-

Chemguide: Mass Spectra - The M+2 Peak.[Link]

-

University of Calgary: NMR Chemical Shifts.[Link]

Spectroscopic Blueprint of 6-Chloro-3-fluoro-2-iodopyridine: A Technical Guide for Advanced Drug Development

Foreword: Navigating the Analytical Frontier

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is the bedrock of innovation. The trisubstituted pyridine derivative, 6-Chloro-3-fluoro-2-iodopyridine (CAS No. 1211590-36-1), presents a unique analytical challenge and opportunity. Its highly functionalized ring system is a valuable scaffold in drug discovery, demanding a rigorous and multifaceted approach to its characterization. While a complete, publicly archived dataset for this specific molecule remains elusive, this guide leverages foundational spectroscopic principles and data from analogous structures to construct a predictive and practical framework for its analysis. As such, this document serves as both a technical protocol and an expert-driven interpretive guide for researchers, scientists, and drug development professionals engaged in the synthesis and application of this and related compounds.

Our approach is grounded in the reality that scientists often work at the edge of known data. This guide, therefore, moves beyond a simple recitation of data and instead explains the causality behind experimental choices and predictive interpretations. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the anticipated results, but the scientific reasoning that underpins them.

I. The Strategic Importance of this compound

Substituted pyridines are a cornerstone of medicinal chemistry. The specific combination of chloro, fluoro, and iodo substituents on this pyridine scaffold offers a versatile platform for further chemical modification. The iodine at the 2-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The chlorine and fluorine atoms modulate the electronic properties of the ring and can influence metabolic stability and binding interactions. A comprehensive understanding of its spectroscopic signature is, therefore, a non-negotiable prerequisite for its effective use in any synthetic or developmental program.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential. While specific data for this compound is noted as available from suppliers like BLD Pharm upon request, the following section provides a detailed prediction of the expected spectra based on established principles of pyridine chemistry.[1]

A. Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and clarity. The following steps are recommended for a standard 400 MHz spectrometer:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Rationale: This initial, rapid experiment confirms the presence of the two expected aromatic protons and provides a preliminary assessment of sample purity.

-

Typical Parameters: Spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Rationale: This experiment will identify the five distinct carbon environments in the pyridine ring. Proton decoupling simplifies the spectrum to single lines for each carbon, enhancing sensitivity and clarity.

-

Typical Parameters: Spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Rationale: This experiment is crucial for confirming the presence and chemical environment of the fluorine atom. ¹⁹F NMR is highly sensitive and provides a clean signal.

-

Typical Parameters: Spectral width covering the expected range for aryl fluorides, referenced to an external standard like CFCl₃.

-

-

2D NMR (COSY & HMBC):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range correlations between protons and carbons.

-

Rationale: While the ¹H spectrum is simple, COSY provides definitive confirmation of the coupling between the two adjacent protons. HMBC is invaluable for unambiguously assigning the quaternary (non-protonated) carbons by correlating them to the known protons.[2]

-

B. Predictive ¹H NMR Analysis

The pyridine ring contains two remaining protons at positions 4 and 5. Their chemical shifts are influenced by the electronegativity and position of the halogen substituents.

-

H-5: This proton is expected to be a doublet, coupled to H-4. It is flanked by a chlorine atom and a carbon, making it relatively electron-deficient.

-

H-4: This proton will appear as a doublet of doublets, showing coupling to both H-5 and the fluorine at position 3.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-5 | 7.8 - 8.2 | d | J(H5-H4) ≈ 8-9 Hz | Deshielded by adjacent electronegative nitrogen and chlorine. |

| H-4 | 7.3 - 7.6 | dd | J(H4-H5) ≈ 8-9 Hz, J(H4-F3) ≈ 4-6 Hz | Shielded relative to H-5 but shows additional coupling to fluorine. |

Note: Predictions are based on analysis of substituted pyridines and may vary slightly with solvent and experimental conditions.[3][4][5]

C. Predictive ¹³C and ¹⁹F NMR Analysis

The carbon and fluorine spectra will provide the remaining pieces of the structural puzzle.

-

¹³C NMR: Five signals are expected, three for the halogen-substituted carbons (C-2, C-3, C-6) and two for the protonated carbons (C-4, C-5). The carbons directly bonded to the halogens will show characteristic shifts and may exhibit C-F coupling. The C-I bond, in particular, often results in a significantly upfield shift for the attached carbon compared to C-Br or C-Cl.

-

¹⁹F NMR: A single signal is expected for the fluorine at C-3. This signal will be split into a doublet by the adjacent H-4 proton, providing further confirmation of the substitution pattern.

III. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis is most efficiently performed using an ATR accessory, which requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

B. Predictive IR Spectral Analysis

The IR spectrum of this compound will be characterized by several key absorption bands. The interpretation relies on established correlation tables for aromatic and halogenated compounds.[6][7]

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Expert Insight |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds on an aromatic ring. |

| 1600-1550 | C=N, C=C Ring Stretch | Medium-Strong | Characteristic skeletal vibrations of the pyridine ring. The exact positions are sensitive to substitution. |

| 1450-1350 | C=C Ring Stretch | Medium-Strong | Further confirmation of the aromatic pyridine core. |

| 1250-1150 | C-F Stretch | Strong | The C-F bond stretch is typically one of the strongest and most reliable signals in the spectrum. |

| 900-800 | C-H Out-of-Plane Bend | Strong | The position of this band is diagnostic of the substitution pattern on the ring. For two adjacent hydrogens, a strong band in this region is expected. |

| 800-650 | C-Cl Stretch | Strong | The C-Cl stretch appears in the lower frequency region of the spectrum. |

| 600-500 | C-I Stretch | Medium | The C-I stretch has the lowest frequency of the carbon-halogen bonds due to the high mass of iodine.[6] |

Visualization of the Analytical Workflow

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation "fingerprint."

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This will ionize the molecule and induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

High-Resolution MS (HRMS): For unambiguous elemental composition, perform the analysis on a high-resolution instrument (e.g., an Orbitrap or FT-ICR). This will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula.[8][9]

B. Predictive MS Fragmentation Analysis

The mass spectrum of this compound is expected to be highly characteristic.

-

Molecular Ion (M⁺˙): The molecular weight is 274.88 g/mol . The molecular ion peak should be observed at m/z 275 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I). A key feature will be the M+2 peak at m/z 277 with an intensity of approximately one-third that of the M⁺˙ peak, which is the characteristic isotopic signature of a single chlorine atom.

-

Key Fragmentation Pathways: Fragmentation will likely proceed through the loss of the weakest bonds or stable neutral molecules.

-

Loss of Iodine: The C-I bond is the weakest, so a prominent peak corresponding to the loss of an iodine radical ([M - I]⁺) is expected at m/z 148. This will also exhibit the characteristic chlorine isotope pattern at m/z 150.

-

Loss of Chlorine: Loss of a chlorine radical ([M - Cl]⁺) would yield a fragment at m/z 240.

-

Loss of HF or HCN: Subsequent fragmentation of the pyridine ring can lead to the loss of stable neutral molecules like HF or HCN.

-

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum

| m/z (for ³⁵Cl) | Ion Structure / Identity | Rationale |

| 275 | [C₅H₂³⁵ClFIN]⁺˙ (M⁺˙) | Molecular Ion. Will be accompanied by an M+2 peak at m/z 277. |

| 148 | [C₅H₂³⁵ClFN]⁺ | [M - I]⁺. Loss of the iodine radical is a highly favorable pathway. |

| 240 | [C₅H₂FIN]⁺ | [M - Cl]⁺. Loss of the chlorine radical. |

| 121 | [C₄H₂FN]⁺ | Possible fragment from [M - I - HCN]⁺. |

Visualization of Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways for this compound.

V. Conclusion: A Unified Spectroscopic Identity

By integrating the predictive data from NMR, IR, and MS, a comprehensive and self-validating spectroscopic profile for this compound can be established. This technical guide provides the strategic framework for any researcher to acquire and, more importantly, interpret the necessary data with a high degree of confidence. The true power of these techniques is realized not in isolation, but in their synergy. The NMR defines the precise atomic connectivity, the IR confirms the presence of key functional groups and bonds, and the MS validates the molecular weight and reveals predictable fragmentation patterns. This unified analytical approach is essential for ensuring the quality, identity, and purity of this valuable chemical building block, thereby accelerating the pace of research and development.

References

-

Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(3), 1848–1854. [Link]

-

Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed, National Library of Medicine. [Link]

-

Yang, Y., et al. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(26), 5384–5389. [Link]

-

Yang, Y., et al. (2016). (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]

-

Yang, Y., et al. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry. ACS Publications. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

Dega-Szafran, Z., Kania, A., & Szafran, M. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

-

Kolehmainen, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13359–13371. [Link]

Sources

- 1. 1211590-36-1|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterizing a Novel Pharmaceutical Intermediate: A Technical Guide to the Solubility and Stability of 6-Chloro-3-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-fluoro-2-iodopyridine is a highly substituted pyridine derivative poised as a critical building block in the synthesis of complex pharmaceutical agents. Its unique halogenation pattern offers multiple points for synthetic modification, yet this same complexity necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound in common laboratory solvents. Moving beyond a simple data sheet, this document outlines the causal reasoning behind experimental design and provides robust, self-validating protocols for generating reliable and reproducible data, ensuring a solid foundation for its application in drug discovery and development workflows.

Introduction: The Strategic Importance of Physicochemical Characterization

In the landscape of drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with critical data. For a versatile intermediate like this compound, understanding its behavior in solution is not merely academic; it is a prerequisite for successful process development, formulation, and ultimately, therapeutic efficacy. Solubility directly impacts reaction kinetics, purification strategies, and bioavailability, while stability dictates viable storage conditions, synthetic routes, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide addresses the core challenge faced by researchers when encountering a novel, uncharacterized compound. In the absence of extensive published data for this compound, we present a first-principles approach to systematically determine its solubility and stability profile. The methodologies described herein are grounded in established pharmaceutical science principles and are designed to be implemented in a standard analytical laboratory.

Determining Thermodynamic Solubility: The Shake-Flask Method (ICH Guideline Approach)

The "gold standard" for determining equilibrium solubility is the shake-flask method, a technique renowned for its simplicity and ability to achieve true thermodynamic equilibrium.[1] This method is essential for establishing a baseline understanding of the compound's intrinsic solubility in various solvent systems.

Rationale for Solvent Selection

The choice of solvents should reflect the likely applications of this compound, from synthetic organic chemistry to early-stage formulation. A representative panel should include:

-

Protic Solvents: Methanol, Ethanol, Isopropanol (IPA) - Common in synthesis and purification.

-

Aprotic Polar Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) - Widely used for reactions and as stock solution solvents.

-

Aprotic Non-Polar Solvents: Toluene, Heptane, Dichloromethane (DCM) - Relevant for extractions and chromatography.

-

Aqueous Buffers: pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate) - Critical for assessing behavior in physiological environments.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to ensure that a saturated solution is achieved and that the measurement is accurate and reproducible.

Step 1: Material Preparation

-

Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the selected solvent. "Excess" is critical; undissolved solid must be visible to confirm saturation.[2][3]

Step 2: Equilibration

-

Seal the vials securely to prevent solvent evaporation.

-

Agitate the suspensions at a constant, controlled temperature (e.g., 25°C and 37°C) using an orbital shaker or rotator.[1][4] A minimum agitation period of 24-48 hours is recommended to ensure equilibrium is reached.[3] For compounds with low solubility, longer times may be necessary.

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the samples at high speed. This step is crucial as undissolved particles will artificially inflate the measured solubility.[1]

Step 4: Sampling and Dilution

-

Carefully withdraw a precise aliquot from the clear supernatant.

-

Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.

Step 5: Quantification

-

Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to its specificity and sensitivity.[5]

Data Presentation

Solubility data should be compiled into a clear, comparative table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Classification |

| Methanol | 25 | [Experimental Data] | e.g., Freely Soluble |

| Acetonitrile | 25 | [Experimental Data] | e.g., Soluble |

| Toluene | 25 | [Experimental Data] | e.g., Sparingly Soluble |

| Water (pH 7.4) | 37 | [Experimental Data] | e.g., Practically Insoluble |

| ... (other solvents) |

Qualitative classification based on USP standards.

Assessing Chemical Stability: A Forced Degradation Approach

Stability is not an absolute property but is defined by the conditions under which a compound remains unchanged. A stability-indicating analytical method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and any other potential excipients.[6][7][8] High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.[6][9][10]

The Logic of Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to generate its likely degradation products.[6][7] This serves two primary purposes:

-

Elucidates Degradation Pathways: It provides insight into the chemical liabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation).

-

Method Validation: It proves that the analytical method can separate the parent peak from all potential degradant peaks, ensuring the method is "stability-indicating."[8]

The goal is to achieve a target degradation of approximately 10-20%.[6] Excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow for developing and executing a stability study for this compound.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Materials:

-

Solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile/Water.

-

Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, ACN (for thermal), Water (for hydrolysis).

Procedure:

-

Acid/Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 6, 24 hours). Neutralize samples before HPLC analysis.

-

Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide. Store protected from light at room temperature and sample at time points.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) and sample at time points.

-

Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²). A control sample should be wrapped in aluminum foil.

Analysis:

-

Analyze all samples by HPLC, monitoring for the appearance of new peaks and the decrease in the area of the parent this compound peak.

-

A diode array detector (DAD) is highly recommended to assess peak purity and to obtain UV spectra of the degradants, which can aid in their identification.

Interpreting Stability Data

The stability of this compound in a given solvent is determined by the rate of degradation under specified conditions. The results can be summarized as follows:

| Condition | Solvent | Duration | % Degradation | Major Degradants (Retention Time) |

| 0.1 M HCl, 60°C | ACN/H₂O | 24h | [Experimental Data] | e.g., RRT 0.85 |

| 0.1 M NaOH, 60°C | ACN/H₂O | 24h | [Experimental Data] | e.g., RRT 0.72, RRT 0.91 |

| 3% H₂O₂, RT | ACN/H₂O | 24h | [Experimental Data] | e.g., No significant degradation |

| 70°C | Acetonitrile | 48h | [Experimental Data] | e.g., No significant degradation |

Mechanistic Insights: Halogenated pyridines can be susceptible to nucleophilic substitution, particularly under basic conditions where a hydroxide ion could potentially displace one of the halogens. The iodine atom, being the best leaving group, is a likely site of initial degradation via hydrolysis or reaction with other nucleophiles. Photodegradation is also a known pathway for halogenated aromatic compounds.[11]

Recommended Handling and Storage

Based on the general principles for handling substituted pyridines and other halogenated heterocyclic compounds, the following practices are recommended pending specific stability data.[12][13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13][14] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential long-term oxidative degradation.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[14] Avoid contact with strong acids, bases, and oxidizing agents.[13]

Conclusion

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online.

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International - Chromatography Online.

-

Stability Indicating HPLC Method Development and Validation. SciSpace.

-

Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

-

6-Chloro-2-fluoro-3-iodopyridine. Sigma-Aldrich.

-

Summary of solubility measurement protocols of each company before harmonization.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

-

solubility experimental methods.pptx. Slideshare.

-

Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH.

-

(PDF) Degradation of Pyridines in the Environment. ResearchGate.

-

Stability Indicating HPLC Method Development: A Review. IJPPR.

-

Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. PubMed.

-

Pyridine. Apollo Scientific.

-

Pyridine Fact Sheet.

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

-

PYRIDINE FOR SYNTHESIS. Loba Chemie.

-

Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. scispace.com [scispace.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 15. lobachemie.com [lobachemie.com]

Navigating the Synthesis and Supply of 6-Chloro-3-fluoro-2-iodopyridine: A Technical Guide for Researchers

For Immediate Release

A critical building block in modern medicinal chemistry, 6-Chloro-3-fluoro-2-iodopyridine (CAS No. 1211590-36-1) presents a unique combination of reactive sites for the construction of complex molecular architectures. This guide offers an in-depth analysis of its commercial availability, quality benchmarks, and synthetic utility, providing researchers, scientists, and drug development professionals with the essential knowledge to effectively source and utilize this versatile intermediate.

Introduction: A Trifecta of Reactivity

This compound is a strategically substituted pyridine ring, a heterocyclic motif prevalent in a vast number of FDA-approved drugs.[1] The presence of three distinct halogen substituents—iodine, chlorine, and fluorine—at key positions makes it a highly valuable precursor in drug discovery programs. The strategic placement of these halogens allows for selective, sequential chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This enables the modular construction of diverse compound libraries for screening and lead optimization. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, a common strategy in modern drug design.

Commercial Availability and Sourcing

This compound is readily available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Procurement typically involves catalogue orders from major global distributors or more specialized chemical synthesis companies. When sourcing this reagent, researchers should prioritize suppliers who can provide comprehensive analytical data to ensure batch-to-batch consistency.

Table 1: Prominent Commercial Suppliers of this compound (CAS 1211590-36-1)

| Supplier | Product Number/Link | Purity Specification | Availability/Lead Time | Notes |

| Sigma-Aldrich | --INVALID-LINK-- | ≥95% | Inquire | Available through their Ambeed catalog.[2][3] |

| BLD Pharm | --INVALID-LINK-- | Inquire | Inquire | Provides links to analytical data like NMR and LC-MS.[4] |

| Manchester Organics | --INVALID-LINK-- | Inquire | Inquire | Specialist supplier of heterocyclic building blocks.[5] |

| Boroncore | --INVALID-LINK-- | Inquire | Inquire | Supplier of fine chemicals and intermediates.[6] |

Note: Availability and product specifications are subject to change. Researchers should always verify details directly with the supplier before ordering.

Quality Control and Technical Specifications

Ensuring the purity and identity of this compound is paramount for the reproducibility of synthetic protocols. Researchers should request and scrutinize the Certificate of Analysis (CoA) for each batch. While a specific, universally adopted CoA for this compound is not available, a typical analysis would include the following parameters.

Table 2: Typical Technical Specifications and Analytical Data

| Parameter | Typical Specification | Method of Analysis | Rationale |

| Appearance | White to off-white or light yellow solid | Visual Inspection | A significant deviation in color may indicate impurities or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, ¹³C NMR | Confirms the molecular structure and the correct isomeric form. |

| Purity | ≥97% | HPLC or GC | Quantifies the percentage of the desired compound and detects impurities. |

| Molecular Formula | C₅H₂ClFIN | - | Confirms the elemental composition. |

| Molecular Weight | 257.44 g/mol | Mass Spectrometry | Verifies the molecular weight of the compound. |

| Melting Point | Not widely reported; requires experimental determination | Melting Point Apparatus | A sharp melting range is indicative of high purity. |

A representative Certificate of Analysis for a similar fluorinated iodopyridine shows purity determined by GC to be >99%, with identity confirmed by ¹H NMR.[7]

Synthetic Applications: Regioselective Cross-Coupling

The primary utility of this compound lies in its capacity for regioselective functionalization. The carbon-halogen bond strengths differ significantly (C-Cl > C-I), allowing for selective reactions at the 2-position (C-I bond) under milder conditions, while leaving the more robust C-Cl bond at the 6-position intact for subsequent transformations.

This differential reactivity is expertly exploited in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental in constructing biaryl structures commonly found in kinase inhibitors and other therapeutic agents.

Figure 1: General workflow for the regioselective Suzuki-Miyaura coupling at the C-2 position.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water.

-

Reaction: Heat the mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

This selective coupling yields a 6-chloro-3-fluoro-2-arylpyridine, preserving the C-Cl bond for potential further diversification.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the C-I bond with a terminal alkyne. This reaction is invaluable for introducing linear alkyne linkers, which are often used to probe binding pockets in drug targets or as precursors for more complex heterocyclic systems.

References

- 1. 6-Chloro-2-fluoro-3-iodopyridine | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 1211590-36-1 [sigmaaldrich.com]

- 3. 1211590-36-1|this compound|BLD Pharm [bldpharm.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 1211590-36-1 | this compound | Boroncore [boroncore.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Safety data sheet and handling precautions for 6-Chloro-3-fluoro-2-iodopyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Safety & Handling Protocols for 6-Chloro-3-fluoro-2-iodopyridine

Introduction: this compound is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their versatile reactivity in cross-coupling reactions and as scaffolds for complex molecular architectures.[1] The presence of three distinct halogen atoms (Cl, F, I) on the pyridine ring provides multiple, regioselective handles for synthetic modification. However, this structural complexity also necessitates a rigorous and well-informed approach to its handling and safety. As with many highly functionalized intermediates, its toxicological properties have not been fully investigated.[2] Therefore, all handling protocols must be grounded in a cautious approach, treating the compound as potentially hazardous based on data from structurally related molecules.

This guide provides a comprehensive overview of the critical safety data, handling precautions, and emergency procedures for this compound, designed to empower researchers to work safely and effectively.

Hazard Identification and GHS Classification

While a specific, comprehensive safety datasheet for this compound is not universally available, data from suppliers and structurally analogous compounds (e.g., other chloro-fluoro-iodopyridines and halogenated pyridines) allows for a robust hazard assessment.[3][4] The compound should be handled as a hazardous substance with the following classifications.

| Hazard Class | GHS Code | Description | Rationale & Implication for Researchers |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5] | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[6][7] |

| Skin Irritation | H315 | Causes skin irritation.[3][8] | Direct contact can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[6] |

| Serious Eye Damage | H318 / H319 | Causes serious eye damage or irritation.[3][5][8] | The solid powder or its solutions can cause significant, potentially irreversible, damage upon contact with eyes. ANSI-approved safety goggles are essential at all times.[2][9] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[3][10] | Inhalation of the fine powder can irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the solid must be performed in a certified chemical fume hood.[6][11][12] |

Note: The toxicological properties have not been fully investigated.[2] The absence of data does not imply the absence of other hazards. Treat this compound with a high degree of caution at all times.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to PPE is the cornerstone of safe handling. The selection of PPE is not merely a checklist but a critical system to prevent all routes of exposure (inhalation, ingestion, skin/eye contact).[6][9]

Mandatory PPE includes:

-

Eye/Face Protection: Chemical safety goggles conforming to ANSI Z87.1 standards are the minimum requirement.[9][13] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Hand Protection: Chemically resistant gloves are required. Nitrile gloves are suitable for incidental contact, but they should be inspected before use and changed frequently, especially if contamination is suspected.[6][7] For extended handling, consider heavier-duty gloves. Always wash hands thoroughly with soap and water after removing gloves.[2][13]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[6][9]

-

Respiratory Protection: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust.[6][12]

Caption: Decision tree for responding to a chemical spill.

Storage and Disposal

Proper long-term storage and waste management are crucial for laboratory safety and environmental compliance.

Storage Conditions

-

Container: Store in the original, tightly sealed container. [2][7]* Environment: Keep in a cool, dry, and well-ventilated place. [7][12][13]Several suppliers recommend refrigerated storage (2-8°C). [13][14]* Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases. [15]* Atmosphere: For long-term stability and to prevent degradation from moisture, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. [13][14]

Waste Disposal

-

Classification: this compound and any materials contaminated with it are classified as hazardous, halogenated organic waste. [16]* Segregation: This waste stream must be segregated from non-halogenated waste to ensure proper disposal. [16]Never mix with incompatible waste types.

-

Collection: Collect all waste in a designated, properly labeled, and sealed container. [6][16]The label should clearly state "Hazardous Waste" and "Halogenated Organic Waste."

-

Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations, typically through your institution's EHS department or a licensed chemical disposal company. [2][17][18]

References

-

Fisher Scientific. (2024-03-13). SAFETY DATA SHEET - 2,6-Dichloro-3-iodopyridine. Retrieved from [Link]

-

CF Plus Chemicals. (2019-09-23). MATERIAL SAFETY DATASHEET - 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

-

Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]

-

Xi'an AccoBio Co., Ltd. 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

University of Washington. Standard Operating Procedure for Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

PubChem. 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Halogenated Pyridines in Chemical Research. Retrieved from [Link]

-

National Toxicology Program. (1996). 2-Chloropyridine Nomination to the CSWG. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Toxicity Studies of o-Chloropyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. cfplus.cz [cfplus.cz]

- 14. 1211590-36-1|this compound|BLD Pharm [bldpharm.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-3-fluoro-2-iodopyridine

This guide provides a detailed examination of the molecular structure and conformational properties of 6-Chloro-3-fluoro-2-iodopyridine, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given its polysubstituted nature, understanding its three-dimensional geometry, electronic properties, and potential intermolecular interactions is critical for predicting its behavior in biological systems and for the rational design of novel functional molecules.

This document synthesizes theoretical principles with established experimental methodologies to offer a comprehensive profile of the title compound. We will delve into its synthesis, spectroscopic characterization, and the nuanced interplay of its substituents that dictate its preferred conformation and crystal packing.

Synthetic Strategy and Spectroscopic Verification

The precise arrangement of four different substituents on the pyridine ring necessitates a regioselective synthetic approach. While multiple strategies exist for the synthesis of polysubstituted pyridines, a plausible and efficient route for this compound involves the direct iodination of a suitable precursor.

Proposed Synthetic Protocol

A robust method for the synthesis involves the electrophilic iodination of 6-chloro-3-fluoropyridine. The directing effects of the existing chloro and fluoro groups, along with the nitrogen atom, guide the incoming electrophile.

Methodology:

-

Precursor Preparation: Begin with commercially available 6-chloro-3-fluoropyridine.

-

Deprotonation: Treat the precursor with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This selectively deprotonates the C2 position, which is activated by the adjacent nitrogen and the ortho-fluoro substituent.

-

Iodination: Introduce a suitable iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to the reaction mixture. The resulting organometallic intermediate will react to afford the target compound.

-

Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent. Purification via column chromatography on silica gel will yield the final product.

Causality of Experimental Choices:

-

LDA: Used to ensure regioselective deprotonation at the most acidic C-H bond (C2) without competing nucleophilic attack on the pyridine ring.

-

Low Temperature (-78 °C): Prevents side reactions and decomposition of the lithiated intermediate.

-

Anhydrous Conditions: Essential to prevent the quenching of the highly reactive organolithium intermediate by water.

Spectroscopic Characterization

Confirmation of the structure of this compound is achieved through a combination of standard spectroscopic techniques. While a comprehensive public database for this specific molecule is limited, expected data can be inferred from related structures.[1][2][3]

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions. The coupling constants will be indicative of their meta-relationship. |

| ¹³C NMR | Six distinct signals for the pyridine ring carbons. The carbon attached to iodine (C2) will show a significant upfield shift due to the heavy atom effect. Carbon-fluorine couplings will be observable for C3 and adjacent carbons. |

| ¹⁹F NMR | A singlet corresponding to the single fluorine atom at the C3 position. |

| Mass Spec. | The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight (257.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom. |

| IR Spectroscopy | Characteristic peaks for C-H, C=C, and C=N stretching vibrations of the aromatic ring, as well as peaks corresponding to C-Cl, C-F, and C-I bonds. |

Molecular Structure and Intermolecular Interactions

The geometry and electronic distribution of this compound are governed by the steric and electronic effects of its halogen substituents. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated pyridines provides a strong basis for understanding its structural characteristics.[4][5]

Predicted Molecular Geometry

The pyridine ring is expected to be largely planar. The bond lengths and angles will be influenced by the electronegativity and size of the substituents. The C2-I bond will be the longest and weakest carbon-halogen bond. The C3-F bond will be the shortest and strongest. The C6-Cl bond will be intermediate in length.

The Role of Halogen Bonding

A key feature in the solid-state structure of iodo-substituted heterocycles is the formation of halogen bonds.[6][7] The iodine atom on the C2 position possesses a region of positive electrostatic potential, known as a σ-hole, opposite to the C-I covalent bond.[6] This positive region can act as a Lewis acid, interacting favorably with Lewis bases such as the nitrogen atom of a neighboring pyridine molecule.

Diagram: Halogen Bonding in the Solid State

Caption: Workflow for computational conformational analysis.

Methodology:

-

Structure Optimization: The initial structure of the molecule is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p) for C, H, N, F, Cl and a basis set with effective core potentials for iodine).

-

Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Conformational Search: A relaxed potential energy surface scan is conducted by systematically rotating the C2-I bond to identify the lowest energy conformation and any rotational barriers.

-

Electrostatic Potential Mapping: The electrostatic potential is mapped onto the electron density surface to visualize the σ-hole on the iodine atom and predict its halogen bonding propensity.

Predicted Conformational Preference

Computational studies on similar halogenated aromatics suggest that the lowest energy conformation will be one that minimizes steric repulsion between the substituents. For this compound, the planar conformation is expected to be the most stable. The rotational barrier around the C-I bond is predicted to be minimal. The primary structural insights from such an analysis would be the precise bond lengths, angles, and dihedral angles that define the molecule's ground-state geometry.

Implications for Drug Development and Materials Science

The structural and conformational features of this compound have several important implications:

-

Medicinal Chemistry: Halogen bonds are increasingly recognized as important interactions in ligand-protein binding. [8]The iodine at the C2 position makes this molecule a potential halogen bond donor, which could be exploited in the design of specific enzyme inhibitors or receptor ligands.

-

Organic Electronics: The defined electronic properties and the potential for ordered self-assembly through halogen bonding make such molecules interesting building blocks for organic semiconductors and other functional materials.

-

Synthetic Intermediate: The presence of multiple, distinct halogen atoms allows for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a versatile intermediate for the synthesis of more complex, polysubstituted pyridines. [9]

Conclusion

This compound is a molecule defined by the interplay of its multiple halogen substituents. While direct experimental data on its crystal structure is lacking, a comprehensive understanding can be built from established synthetic methods, standard spectroscopic techniques, and powerful computational analysis. Its structure is characterized by a planar pyridine core, with the potential for strong, directional halogen bonding mediated by the iodine atom. This feature, combined with its utility as a synthetic building block, makes it a compound of significant interest for both drug discovery and materials science applications. Further experimental studies, particularly single-crystal X-ray diffraction, would be invaluable in validating the theoretical models presented here.

References

-

Brammer, L., et al. (2019). Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. PubMed. Available at: [Link]

-

Kovalev, I., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, ACS Publications. Available at: [Link]

-